molecular formula C20H21N3O3S B2851414 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 328548-14-7

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2851414
CAS No.: 328548-14-7
M. Wt: 383.47
InChI Key: JOOFAPFINIYZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound typically involves a Biginelli reaction , which is a well-established method for creating dihydropyrimidines. The key steps include:

  • Condensation : The reaction involves the condensation of aldehydes with urea and β-keto esters.
  • Formation of Thioxo Derivative : The introduction of sulfur into the structure leads to the thioxo derivative, enhancing its biological properties.

Characterization Techniques :

  • NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
  • IR Spectroscopy : Identifies functional groups present in the molecule.
  • X-ray Crystallography : Provides detailed molecular structure information.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicate significant antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Highly Active
Bacillus subtilis64Moderately Active
Escherichia coli128Weakly Active
Pseudomonas aeruginosa256Inactive

The minimum inhibitory concentration (MIC) values demonstrate that the compound exhibits strong activity against Staphylococcus aureus and Bacillus subtilis while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism through which this compound exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
  • Interference with Protein Synthesis : The thioxo group may interact with bacterial ribosomes, inhibiting protein synthesis.

Case Studies

A notable study conducted by Rajanarendar et al. (2021) highlighted the efficacy of similar tetrahydropyrimidine derivatives in treating infections caused by resistant bacterial strains. The study reported that modifications in the chemical structure significantly influenced antibacterial potency .

Another research paper focused on the synthesis and antibacterial evaluation of related compounds, confirming that derivatives with higher lipophilicity exhibited improved membrane permeability and enhanced biological activity .

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-11-4-7-14(8-5-11)22-19(25)17-12(2)21-20(27)23-18(17)13-6-9-15(24)16(10-13)26-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOFAPFINIYZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.